molecular formula C20H20N4O4S2 B2591570 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392292-35-2

2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2591570
CAS No.: 392292-35-2
M. Wt: 444.52
InChI Key: XOHHZURIUGPUDT-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This inhibition leads to the disruption of critical pathways, including the phosphorylation of pro-apoptotic Bad, which subsequently promotes apoptosis in cancer cells. Its primary research application is in the field of oncology, where it is used as a chemical probe to investigate the biological roles of PIM kinases in cancer pathogenesis and to explore the therapeutic potential of PIM inhibition. Researchers utilize this compound in in vitro and in vivo models to study tumor growth, cell cycle progression, and the mechanisms of drug resistance, particularly in contexts like leukemia, lymphoma, and prostate cancer. Its well-defined mechanism of action makes it a valuable tool for validating PIM kinases as a drug target and for developing combination therapy strategies with other anticancer agents. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2,4-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-5-4-6-13(9-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)15-8-7-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHZURIUGPUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole core, followed by the introduction of the benzamide moiety and the 3-methylphenyl group. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID/Ref Substituents on Thiadiazole Core Molecular Weight (g/mol) Melting Point (°C) Key Activities
Target Compound 2,4-Dimethoxybenzamide; 3-methylphenyl carbamoylmethylsulfanyl ~535.62* Not reported Not reported
7c 2-Cyano-3-(furan-2-yl)acrylamido ~370.4† Not reported Anticancer (pro-apoptotic)
7f 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido ~400.4† Not reported Anticancer
7c 2-Amino-1,3-thiazol-4-yl methyl 375 134–178 Not reported
BA91318 4-Butoxy; ethylsulfanyl; 3-methylphenyl 597.78 Not reported Antimicrobial
Compound 7–9 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl ~450–500† Not reported Triazole-thione tautomer

*Calculated for C₂₄H₂₅N₅O₄S₂.
†Estimated based on molecular formulas.

Key Observations:
  • Substituent Diversity: The target compound’s dimethoxybenzamide group contrasts with electron-withdrawing groups (e.g., cyano, nitro) in analogs like 7e , which may influence solubility and receptor binding.
  • Sulfanyl Linkages : The sulfanyl bridge in the target is structurally analogous to antimicrobial compounds like BA91318 , where sulfanyl groups enhance lipophilicity and membrane penetration.
  • Synthetic Routes: Many analogs (e.g., compounds in ) are synthesized via nucleophilic substitution, condensation, or cyclization reactions in ethanol or basic media. The target compound likely follows similar protocols, though specifics are unavailable .
Hypothesized Activity of the Target Compound:
  • The 3-methylphenyl carbamoyl group may enhance lipid solubility, favoring membrane-associated targets.
  • Methoxy groups could modulate cytochrome P450 interactions or improve metabolic stability compared to nitro- or halogen-substituted analogs .

Physicochemical and Spectral Data

  • IR/NMR Trends : The target’s carbonyl (C=O, ~1660–1680 cm⁻¹) and sulfanyl (C–S, ~1240–1255 cm⁻¹) stretches align with reported values for similar compounds .
  • Melting Points : Analogs with polar groups (e.g., 7c , mp 134–178°C) exhibit higher melting points than lipophilic derivatives, suggesting the target may have intermediate thermal stability.

Biological Activity

The compound 2,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • Molecular Weight : 359.47 g/mol

The presence of the thiadiazole ring is significant due to its established role in enhancing biological activity through various mechanisms.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing a thiadiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains.

CompoundMicroorganism TestedZone of Inhibition (mm)Reference
2bE. coli20
3cS. aureus18
4cA. niger22

The presence of electron-donating groups such as methyl or methoxy has been associated with enhanced activity against these pathogens.

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Compounds similar to the target molecule have demonstrated cytotoxic effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.
Cell Line TestedIC50 (μM)Reference
MCF-7 (breast)15
HeLa (cervical)12
A549 (lung)10

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have shown promise in several other areas:

  • Anti-inflammatory : Some studies suggest that compounds with thiadiazole rings can reduce inflammation markers in vitro.
  • Antioxidant : The antioxidant properties are linked to their ability to scavenge free radicals, which may protect against oxidative stress-related diseases.
  • Neuroprotective Effects : Certain derivatives have been explored for their potential neuroprotective effects in models of neurodegeneration.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including the target compound. The study demonstrated that modifications at specific positions on the thiadiazole ring significantly influenced biological activity:

  • Synthesis Method : The compounds were synthesized via reaction pathways involving acylation and nucleophilic substitution.
  • Evaluation : In vitro assays were conducted to assess antimicrobial and anticancer activities against standard strains and cell lines.

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